6-Isopropoxybenzo[d][1,3]dioxol-5-amine
Description
Contextualizing Benzo[d]chemsrc.comevitachem.comdioxole Derivatives in Organic Chemistry
The benzo[d] evitachem.comdioxole moiety, also known as methylenedioxybenzene, is a bicyclic structure where a benzene (B151609) ring is fused to a 1,3-dioxole ring. This structural motif is prevalent in a vast array of natural products, including safrole, a primary component of sassafras oil, and sesamol (B190485), found in sesame oil. In organic chemistry, these derivatives serve as versatile building blocks for the synthesis of more complex molecules. The dioxole ring influences the electronic properties of the fused benzene ring, making it electron-rich and susceptible to electrophilic aromatic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to a diverse library of compounds with a wide range of applications.
Significance of Substituted Benzo[d]chemsrc.comevitachem.comdioxol-5-amine Scaffolds
The introduction of an amine group at the 5-position of the benzo[d] evitachem.comdioxole ring system creates the benzo[d] evitachem.comdioxol-5-amine scaffold, a key pharmacophore in medicinal chemistry. This scaffold is structurally related to the neurotransmitter precursor 3,4-dihydroxy-L-phenylalanine (L-DOPA) and psychoactive compounds like 3,4-methylenedioxyamphetamine (MDA). The presence of the amine group provides a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). Derivatives of this scaffold have been investigated for a multitude of biological activities, including anticancer, anti-inflammatory, and psychoactive properties. The amino group can act as a hydrogen bond donor and a site for salt formation, which can influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Rationale for Investigating the 6-Isopropoxy Substitution Pattern
The specific placement of an isopropoxy group at the 6-position of the benzo[d] evitachem.comdioxol-5-amine scaffold is a deliberate synthetic strategy aimed at modulating the compound's physicochemical and biological properties. The isopropoxy group, being a bulky and lipophilic ether, can significantly impact several molecular attributes.
Key Physicochemical Properties of Related Scaffolds:
| Property | Benzo[d] evitachem.comdioxol-5-amine |
| Molecular Formula | C7H7NO2 |
| Molecular Weight | 137.14 g/mol |
| Melting Point | 39-41 °C |
| Boiling Point | 267.9 °C |
| LogP | 0.78 |
Note: Data for the parent compound, Benzo[d] evitachem.comdioxol-5-amine, is provided for context. nih.gov
The introduction of the isopropoxy group is expected to increase the lipophilicity of the molecule, which can enhance its ability to cross biological membranes. Furthermore, the steric bulk of the isopropoxy group can influence the conformation of the molecule and its interaction with biological targets. The ether linkage is also a site for potential metabolic activity. In drug design, such substitutions are often explored to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as to fine-tune its binding affinity and selectivity for a specific biological target. A study on derivatives of 6-benzyl-1,3-benzodioxole found that a methoxy (B1213986) or ethoxy substituent at the 5-position was crucial for maximum activity in inhibiting tubulin polymerization. nih.gov This highlights the importance of alkoxy substituents in modulating the biological effects of benzodioxole derivatives.
Overview of Research Trajectories for Similar Chemical Entities
Research into chemical entities structurally similar to 6-Isopropoxybenzo[d] evitachem.comdioxol-5-amine has followed several promising trajectories. The primary focus has been on exploring their potential as therapeutic agents. For instance, various benzodioxole derivatives have been synthesized and evaluated for their efficacy as COX inhibitors, with some showing better selectivity than existing drugs like Ketoprofen. nih.gov
Another significant area of investigation is their application as psychoactive substances. Analogues such as 3,4-methylenedioxy-α-ethylbenzylamine (ALPHA) and its N-methylated counterpart (M-ALPHA) have been synthesized and studied for their effects. wikipedia.orgwikipedia.org These studies provide insights into the structure-activity relationships of this class of compounds.
Furthermore, the benzo[d] evitachem.comdioxole scaffold is utilized in the synthesis of novel materials and as intermediates in the creation of more complex molecular architectures. The versatility of this chemical class continues to inspire research in various fields of chemistry.
Structure
3D Structure
Properties
IUPAC Name |
6-propan-2-yloxy-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-8-4-10-9(3-7(8)11)12-5-13-10/h3-4,6H,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDAIFIJFZMAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1N)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Isopropoxybenzo D 1 2 Dioxol 5 Amine
Retrosynthetic Analysis of 6-Isopropoxybenzo[d]wikipedia.orgyoutube.comdioxol-5-amine
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. airitilibrary.comias.ac.in For 6-isopropoxybenzo[d] wikipedia.orgyoutube.comdioxol-5-amine, the analysis begins by identifying the key functional groups and bonds that can be disconnected through known chemical reactions. airitilibrary.comamazonaws.com
The primary disconnections for the target molecule are at the C-N bond of the amine and the C-O bond of the isopropoxy ether. A functional group interconversion (FGI) approach is often considered, where the amine group could be derived from a nitro group, a common precursor in aromatic chemistry. ias.ac.in This leads to a key intermediate, 6-nitrobenzo[d] wikipedia.orgyoutube.comdioxol-5-amine.
Further disconnection of the isopropoxy ether linkage suggests a nucleophilic aromatic substitution or a coupling reaction. This retrosynthetic approach simplifies the complex target molecule into more accessible precursors, guiding the design of a viable synthetic route. airitilibrary.comias.ac.in
Precursor Synthesis and Intermediate Derivatization
The forward synthesis, guided by the retrosynthetic analysis, involves the step-wise construction of the target molecule from its precursors.
Synthesis of Benzo[d]wikipedia.orgyoutube.comdioxol-5-amine Core Analogues
The synthesis often commences with the commercially available 1,3-benzodioxole (B145889) or its derivatives. nih.gov The introduction of an amino group onto the benzodioxole ring is a critical step. One common method is the nitration of the benzodioxole, followed by reduction of the nitro group to an amine. For instance, nitration of 3,4-(methylenedioxy)aniline (B81397) can yield 6-nitro-1,3-benzodioxol-5-amine (B1193951). chemicalbook.com The reduction of the nitro group is typically achieved using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Strategic Introduction of the Isopropoxy Moiety
The introduction of the isopropoxy group can be accomplished through various methods, with the Williamson ether synthesis being a classical approach. This involves the reaction of a hydroxylated benzodioxole derivative with an isopropyl halide in the presence of a base. A patent describes the synthesis of a similar compound, 2-isopropoxy-5-methyl-4-isonipecotic aniline, where an isopropoxy group is introduced by reacting a hydroxylated precursor with isopropyl alcohol in the presence of cesium carbonate. google.com This highlights a potential route for introducing the isopropoxy group onto the benzodioxole core.
Targeted Functionalization at the 6-Position of the Benzo[d]wikipedia.orgyoutube.comdioxole Ring
Achieving regioselective functionalization at the 6-position of the benzodioxole ring is a significant challenge due to the electronic nature of the ring system. The directing effects of existing substituents play a crucial role. For example, starting with 3,4-(methylenedioxy)aniline, electrophilic substitution reactions can be directed to the desired position. nih.gov The synthesis of 6-alkoxy derivatives of other heterocyclic systems has been reported, providing insights into potential strategies. nih.gov
Advanced Synthetic Approaches for 6-Isopropoxybenzo[d]wikipedia.orgyoutube.comdioxol-5-amine
Modern synthetic chemistry offers powerful tools for the construction of complex molecules like 6-isopropoxybenzo[d] wikipedia.orgyoutube.comdioxol-5-amine. Transition metal-catalyzed cross-coupling reactions are particularly effective for forming carbon-heteroatom bonds.
Transition Metal-Catalyzed Coupling Reactions
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. youtube.comyoutube.comyoutube.com While primarily used for C-C bond formation, variations of this reaction can be adapted for C-N and C-O bond formation. For the synthesis of the target molecule, a Suzuki-Miyaura coupling could potentially be employed to couple a boronic acid derivative of the benzodioxole with a suitable isopropoxy-containing partner or vice versa. The reaction typically requires a palladium catalyst, a base, and a suitable solvent system. youtube.comyoutube.comnih.gov
Ullmann Cross-Coupling:
The Ullmann condensation is a copper-catalyzed reaction that is well-suited for the formation of aryl ethers and aryl amines. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction could be a key step in the synthesis of 6-isopropoxybenzo[d] wikipedia.orgyoutube.comdioxol-5-amine. For instance, an Ullmann ether synthesis could involve the coupling of a halogenated benzodioxole-amine derivative with isopropanol (B130326) in the presence of a copper catalyst and a base. wikipedia.orgmdpi.com Alternatively, a Goldberg reaction, a type of Ullmann condensation, could be used to form the C-N bond by coupling a halogenated isopropoxy-benzodioxole with an amine source. wikipedia.org Modern Ullmann-type reactions often utilize ligands to improve efficiency and can be performed under milder conditions than the traditional high-temperature protocols. mdpi.comgoogle.com
Interactive Data Table: Comparison of Advanced Synthetic Approaches
| Reaction | Catalyst | Reactants | Key Bond Formed | Typical Conditions |
| Suzuki-Miyaura Coupling | Palladium(0) complexes | Organoboronic acid/ester + Organic halide/triflate | C-C, C-N, C-O | Base (e.g., K₂CO₃, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane) |
| Ullmann Condensation (Ether Synthesis) | Copper(I) or Copper(II) salts | Aryl halide + Alcohol/Phenol (B47542) | C-O | High temperature, Polar solvent (e.g., DMF, NMP), Base (e.g., K₂CO₃) |
| Goldberg Reaction (Amine Synthesis) | Copper(I) iodide/oxide | Aryl halide + Amine | C-N | Ligand (e.g., phenanthroline), Base (e.g., K₃PO₄), High temperature |
Mannich Reaction and Related Amine Functionalization Strategies
The introduction of an amine group onto the benzodioxole scaffold is a critical step in the synthesis of the target compound. While direct methods exist, the Mannich reaction and other functionalization strategies provide a versatile toolkit for chemists.
The Mannich reaction is a three-component organic reaction that facilitates the aminoalkylation of an acidic proton located alpha to a carbonyl group. libretexts.org The reaction typically involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a carbonyl compound. wikipedia.orglibretexts.org The process culminates in the formation of a β-amino-carbonyl compound known as a Mannich base. wikipedia.org The mechanism commences with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the carbonyl compound. libretexts.org
In the context of benzodioxole derivatives, the application of the Mannich reaction would depend on the specific substrate. If the benzodioxole structure contains a ketone substituent, the α-carbon of that ketone could serve as the nucleophile. Alternatively, an electron-rich benzodioxole ring could potentially act as the nucleophile, attacking the pre-formed iminium ion in a reaction analogous to electrophilic aromatic substitution. The introduction of Mannich bases is a widely used strategy in drug synthesis to improve properties like hydrophilicity and biological activity. nih.gov
Beyond the Mannich reaction, other amine functionalization strategies are highly relevant for synthesizing 6-isopropoxybenzo[d] rsc.orgwikipedia.orgdioxol-5-amine. Given the structure of the target molecule, the most direct and common strategy for introducing an amine group onto an activated aromatic ring is through electrophilic nitration followed by reduction. This two-step sequence is a cornerstone of aromatic chemistry. Other advanced methods, such as catalytic C-H amination, represent a more modern approach to installing amine functionalities with high efficiency and atom economy. researchgate.net
Interactive Table: Comparison of Amine Functionalization Strategies
| Strategy | Reagents & Conditions | Applicability & Notes |
|---|---|---|
| Nitration / Reduction | 1. HNO₃/H₂SO₄ (Nitration)2. H₂/Pd/C or Sn/HCl (Reduction) | A classic, reliable method for aromatic amines. Regioselectivity of nitration is directed by existing substituents. |
| Mannich Reaction | Formaldehyde, Secondary Amine, Carbonyl Compound, Acid/Base Catalyst | Forms a β-amino-carbonyl compound (Mannich base). wikipedia.orglibretexts.org Requires a suitable enolizable ketone or highly activated aromatic ring. |
| Reductive Amination | Aldehyde/Ketone, Amine, Reducing Agent (e.g., NaBH₃CN) | Converts a carbonyl group on a side chain to an amine. Not suitable for direct amination of the aromatic ring. |
| Catalytic C-H Amination | Dirhodium complexes, Amine Source | A modern, atom-economical method for directly converting a C-H bond to a C-N bond. researchgate.net Requires specialized catalysts and development for specific substrates. |
Multi-Step Synthesis Pathways for Complex Isopropoxybenzo[d]rsc.orgnih.govdioxole Derivatives
The synthesis of a molecule with the complexity of 6-isopropoxybenzo[d] rsc.orgwikipedia.orgdioxol-5-amine necessitates a multi-step approach. youtube.com Retrosynthetic analysis is key to designing a logical and efficient pathway from simple, commercially available starting materials. youtube.comyoutube.com A plausible and efficient route would begin with a pre-formed benzodioxole, such as sesamol (B190485) (benzo[d] rsc.orgwikipedia.orgdioxol-5-ol).
This proposed pathway involves three main transformations:
Williamson Ether Synthesis: The phenolic hydroxyl group of sesamol is alkylated using an isopropyl halide (e.g., 2-bromopropane) in the presence of a mild base to form the isopropoxy ether.
Electrophilic Nitration: The resulting 5-isopropoxybenzo[d] rsc.orgwikipedia.orgdioxole is then nitrated. The directing effects of the ortho/para-directing isopropoxy and methylenedioxy groups strongly favor the introduction of the nitro group at the C-6 position, which is activated by both groups and sterically accessible.
Reduction of Nitro Group: The final step is the reduction of the nitro group to the target primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
This strategic sequence ensures high regioselectivity in the nitration step, which is crucial for the successful synthesis of the desired isomer. The synthesis of other complex benzodioxole derivatives has been achieved using multi-step pathways involving reactions like the Suzuki-Miyaura coupling, highlighting the modular nature of assembling these structures. researchgate.net
Interactive Table: Proposed Synthesis Pathway
| Step | Reactant | Reagents & Conditions | Product |
|---|---|---|---|
| 1 | Sesamol | 2-Bromopropane, K₂CO₃, Acetone, Reflux | 5-Isopropoxybenzo[d] rsc.orgwikipedia.orgdioxole |
| 2 | 5-Isopropoxybenzo[d] rsc.orgwikipedia.orgdioxole | HNO₃, H₂SO₄, 0 °C | 5-Isopropoxy-6-nitrobenzo[d] rsc.orgwikipedia.orgdioxole |
Reaction Optimization and Yield Enhancement Techniques in 6-Isopropoxybenzo[d]rsc.orgnih.govdioxol-5-amine Synthesis
For the Williamson ether synthesis (Step 1), optimization involves the choice of base, solvent, and temperature. While potassium carbonate is a common and effective base, stronger bases like sodium hydride could be used to ensure complete deprotonation of the phenol, potentially allowing for lower reaction temperatures. The solvent should be polar aprotic (e.g., acetone, DMF, or acetonitrile) to dissolve the reactants and facilitate the Sₙ2 reaction.
The nitration step (Step 2) is critical and requires careful control to prevent over-nitration or side reactions. Temperature control is paramount; running the reaction at or below 0 °C minimizes the formation of unwanted isomers and degradation products. The rate of addition of the nitrating agent must also be controlled.
For the nitro group reduction (Step 3), catalytic hydrogenation is often preferred due to its clean nature and high yields. Optimizing this step involves selecting the appropriate catalyst (e.g., palladium, platinum, or nickel), catalyst loading, hydrogen pressure, and solvent. For instance, palladium on carbon (Pd/C) is highly effective for reducing aromatic nitro groups without affecting other functional groups like the ethers or the benzodioxole ring.
In syntheses of related benzodioxoles, reaction conditions such as temperature and the rate of reagent addition were found to be critical for success. youtube.com Similarly, studies on Suzuki-Miyaura couplings for benzodioxole synthesis have demonstrated that systematic screening of catalysts, ligands, and bases is essential for achieving high yields. researchgate.net
Interactive Table: Key Optimization Parameters for Nitration (Step 2)
| Parameter | Condition / Variable | Rationale for Optimization |
|---|---|---|
| Temperature | -10 °C to 5 °C | Low temperature is crucial to control the exothermic reaction, enhance regioselectivity, and minimize side-product formation. |
| Nitrating Agent | Conc. HNO₃/H₂SO₄ | The classic and cost-effective choice. The ratio can be adjusted to control reactivity. |
| Reaction Time | 30 min - 2 hours | Monitored by TLC or GC to ensure complete consumption of starting material without allowing for product degradation. |
| Addition Rate | Slow, dropwise addition | Prevents localized overheating and high concentrations of the nitrating agent, reducing the risk of di-nitration. |
Green Chemistry Principles in the Synthesis of Benzo[d]rsc.orgnih.govdioxole Derivatives
Applying green chemistry principles to the synthesis of benzodioxole derivatives can significantly reduce the environmental impact of the process. This involves choosing safer reagents, minimizing waste, and improving energy efficiency.
A key area for green innovation is the formation of the benzodioxole ring itself. Traditional methods often use hazardous solvents like dichloromethane (B109758). youtube.com A greener alternative has been demonstrated for the synthesis of related benzodioxanes, using glycerol (B35011) carbonate—a renewable and non-toxic reagent derived from biodiesel production—to react with catechol in a solvent-free, base-catalyzed process. rsc.org This approach offers high atom economy and avoids volatile organic solvents.
For the functionalization steps in the synthesis of 6-isopropoxybenzo[d] rsc.orgwikipedia.orgdioxol-5-amine, several green improvements can be considered:
Catalysis: Using catalytic hydrogenation for the nitro reduction is inherently greener than older methods that use stoichiometric metals like tin or iron, which generate large amounts of metallic waste.
Safer Solvents: Replacing chlorinated solvents or polar aprotic solvents like DMF with greener alternatives such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water where possible.
Energy Efficiency: Designing reaction steps that can be performed at or near ambient temperature, such as the catalytic hydrogenation, reduces energy consumption.
By integrating these principles, the synthesis can be made more sustainable and environmentally friendly.
Interactive Table: Green Chemistry Approaches in Benzodioxole Synthesis
| Green Chemistry Principle | Application in Benzodioxole Synthesis | Example / Benefit |
|---|---|---|
| Use of Renewable Feedstocks | Starting from catechol or vanillin, which can be derived from biomass (lignin). rsc.orgsciencemadness.org | Reduces reliance on petrochemical feedstocks. |
| Catalysis | Employing catalytic reduction (e.g., H₂/Pd/C) instead of stoichiometric reagents (e.g., Sn/HCl). | Minimizes inorganic waste and often leads to cleaner reactions. |
| Safer Solvents | Replacing dichloromethane or DMF with ethanol, water, or performing reactions solvent-free. rsc.org | Reduces worker exposure to hazardous materials and environmental pollution. |
| Atom Economy | Utilizing C-H activation/amination reactions to install the amine group directly. researchgate.net | Maximizes the incorporation of starting material atoms into the final product, reducing waste. |
Computational Chemistry and Molecular Modeling Studies of 6 Isopropoxybenzo D 1 2 Dioxol 5 Amine
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule based on its electronic structure. These methods solve the Schrödinger equation (or its approximations) to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netnih.gov It is favored for its balance of accuracy and computational cost. For 6-Isopropoxybenzo[d] pnas.orgguidetopharmacology.orgdioxol-5-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to optimize the molecular geometry and predict various properties. researchgate.net
DFT can be used to determine key structural parameters and spectroscopic characteristics. researchgate.net For instance, the calculated bond lengths, bond angles, and dihedral angles provide a detailed 3D structure. Vibrational frequencies calculated via DFT can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure and assign vibrational modes. nih.govmiddlebury.edu
Table 1: Predicted Molecular Properties of 6-Isopropoxybenzo[d] pnas.orgguidetopharmacology.orgdioxol-5-amine from DFT Calculations (Note: The following values are representative examples based on typical DFT calculations for similar benzodioxole structures and are not from a direct experimental study on the title compound.)
| Property | Predicted Value | Methodology |
|---|---|---|
| Total Energy | -708.9 Hartree | B3LYP/6-311+G(d,p) |
| Dipole Moment | 2.5 - 3.5 Debye | B3LYP/6-311+G(d,p) |
| HOMO Energy | -5.4 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -0.8 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | B3LYP/6-311+G(d,p) |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles without using experimental data. mdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.
For a molecule like 6-Isopropoxybenzo[d] pnas.orgguidetopharmacology.orgdioxol-5-amine, ab initio calculations could be used to:
Benchmark DFT results: High-accuracy energy and geometry calculations can validate the results obtained from more cost-effective DFT methods.
Calculate excited states: Methods like Configuration Interaction (CI) or Equation-of-Motion Coupled Cluster (EOM-CC) can predict electronic transition energies with high precision, aiding in the interpretation of UV-Vis spectra.
Determine precise intermolecular interaction energies: This is crucial for understanding how the molecule might interact with other molecules, including receptors or solvents. Studies on perovskite surfaces, for example, demonstrate the use of ab initio methods to precisely calculate atomic relaxation and surface energies. mdpi.com
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info
For 6-Isopropoxybenzo[d] pnas.orgguidetopharmacology.orgdioxol-5-amine, analysis of the FMOs would reveal:
Reactivity: The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. nih.govnih.gov In benzodioxole derivatives, this gap is a key parameter illustrating reactivity. nih.gov
Reactive Sites: The spatial distribution of the HOMO and LUMO indicates likely sites for electrophilic and nucleophilic attack, respectively. For the title compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amine group, while the LUMO may be distributed across the benzodioxole system.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior.
For 6-Isopropoxybenzo[d] pnas.orgguidetopharmacology.orgdioxol-5-amine, MD simulations would be valuable for:
Conformational Analysis: The isopropoxy group and the amine group have rotational freedom. MD simulations can explore the potential energy surface to identify the most stable conformations (rotamers) of the molecule in different environments and the energy barriers between them.
Solvation Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can reveal how the solvent organizes around the solute. It can predict solvation free energy and identify specific solute-solvent interactions, such as hydrogen bonds between the amine group and water. This is critical as solvation can significantly influence a molecule's conformation and reactivity. Studies on benzimidazole-thiadiazole derivatives have used MD simulations to confirm the stability of ligand-protein complexes in an aqueous environment. nih.gov
Molecular Docking Studies and Receptor Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). visionpublisher.info It is instrumental in drug discovery for screening virtual libraries and proposing binding hypotheses. nih.gov The process involves sampling many possible conformations of the ligand within the receptor's binding site and scoring them based on their steric and energetic complementarity.
Based on the structural features of 6-Isopropoxybenzo[d] pnas.orgguidetopharmacology.orgdioxol-5-amine, particularly the benzodioxole core, it can be docked into various biological targets to predict its potential as an inhibitor or agonist.
DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. nih.gov The benzodioxole moiety is present in some novel bacterial topoisomerase inhibitors (NBTIs). Docking studies of 6-Isopropoxybenzo[d] pnas.orgguidetopharmacology.orgdioxol-5-amine into the ATP-binding site of Gyrase B (GyrB) would likely show key interactions. researchgate.net Expected interactions include hydrogen bonds involving the amine and dioxole oxygens with polar residues like Asn46 and Asp73, and hydrophobic interactions between the aromatic ring system and residues such as Val71, Pro79, and Val120. researchgate.netplos.org
Auxin Receptor TIR1: In plants, TIR1 is a key receptor for the hormone auxin. Some benzodioxole derivatives act as auxin receptor agonists. nih.gov Docking simulations suggest a unique binding mechanism where the ligand acts as a "molecular glue" in a deep pocket. nih.govwarwick.ac.uk The title compound would be predicted to bind at the base of the pocket, with the benzodioxole core forming hydrophobic contacts and the amine group potentially forming hydrogen bonds with residues like Ser438 or Arg403, stabilizing the receptor-ligand complex.
Cysteinyl Leukotriene Receptor CysLT2: This G protein-coupled receptor (GPCR) is involved in inflammatory processes. pnas.orgpnas.org The CysLT2R structure reveals a large, elongated orthosteric pocket that is accessible from the lipid membrane between transmembrane helices TM4 and TM5. nih.govnih.gov Docking of 6-Isopropoxybenzo[d] pnas.orgguidetopharmacology.orgdioxol-5-amine would explore its fit within this pocket. The isopropoxy group could form hydrophobic interactions within the lipid-facing part of the pocket, while the polar amine and dioxole groups could interact with hydrophilic or charged residues deeper within the binding site.
PASK (PAS domain-containing serine/threonine kinase): PASK is an energy sensor and a potential target for metabolic diseases. guidetopharmacology.org Its kinase domain adopts a classical two-lobe structure with an ATP-binding cleft. nih.govresearchgate.net Docking the title compound into the ATP-binding site would predict its potential as a kinase inhibitor. The benzodioxole ring would likely occupy the adenine-binding region, forming hydrophobic interactions, while the amine and isopropoxy groups could form hydrogen bonds with the hinge region residues, a common binding mode for kinase inhibitors.
Table 2: Summary of Predicted Molecular Docking Interactions (Note: This table summarizes hypothetical interactions based on docking studies of analogous compounds with the specified receptors.)
| Biological Target | Potential Role | Predicted Binding Site | Key Interacting Residues (Examples) | Primary Interaction Types |
|---|---|---|---|---|
| DNA Gyrase (GyrB) | Inhibitor | ATP-binding site | Asn46, Asp73, Val71, Pro79 | Hydrogen Bonding, Hydrophobic |
| Auxin Receptor TIR1 | Agonist | Hormone-binding pocket | Arg403, Ser438, Phe439 | Hydrogen Bonding, π-Stacking |
| CysLT2 Receptor | Antagonist | Orthosteric pocket (TM helices) | Residues in TM4/TM5 cleft | Hydrophobic, van der Waals |
| P2X Receptors | Antagonist | Orthosteric ATP-binding site | Lys69, Arg290 (P2X7) | Electrostatic, Hydrogen Bonding |
| PASK | Inhibitor | Kinase ATP-binding site | Hinge region residues | Hydrogen Bonding, Hydrophobic |
Analysis of Binding Affinities and Allosteric Modulation
The analysis of binding affinity is a cornerstone of computational drug design, quantifying the strength of the interaction between a ligand, such as a derivative of 6-Isopropoxybenzo[d] nih.govnih.govdioxol-5-amine, and its protein target. This is typically expressed by values such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or computationally derived binding energies. While specific binding affinity data for 6-Isopropoxybenzo[d] nih.govnih.govdioxol-5-amine itself is not present in the available literature, any molecule derived from it would undergo such analysis to determine its potential as a therapeutic agent.
Allosteric modulation is a sophisticated mechanism where a compound binds to a site on a protein other than the primary (orthosteric) binding site. This binding event induces a conformational change in the protein, which in turn modulates the activity of the primary site. nih.gov This can be a highly desirable property in drug design, offering the potential for more subtle and selective control of protein function. nih.gov G protein-coupled receptors (GPCRs) and nuclear receptors are important classes of drug targets where allosteric modulation is a key area of research. nih.govnih.gov For a molecule like 6-Isopropoxybenzo[d] nih.govnih.govdioxol-5-amine to be evaluated as a potential allosteric modulator, it or its derivatives would be computationally docked against known allosteric sites on a target protein. The resulting binding poses and energies would then be analyzed to predict whether it could exert such an effect.
Rational Design Principles Based on Docking Outcomes
Rational drug design relies heavily on the insights gained from molecular docking. nih.govnih.gov This computational technique predicts the preferred orientation of a molecule when bound to a target protein. For a derivative of 6-Isopropoxybenzo[d] nih.govnih.govdioxol-5-amine, docking studies would reveal key information:
Pharmacophore Identification: The essential structural features of the molecule that are responsible for its biological activity. This includes the spatial arrangement of hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.
Structure-Activity Relationships (SAR): By comparing the docking poses of a series of related compounds, researchers can understand how small changes to the molecular structure affect binding affinity and activity. For example, modifying the isopropoxy group or substituting the amine could lead to improved interactions with the target.
Lead Optimization: Docking results guide the chemical synthesis of new analogs with predicted improvements in potency, selectivity, and pharmacokinetic properties. nih.gov
The table below illustrates hypothetical data that would be generated from such a rational design study on a series of analogs.
| Compound | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Analog 1 | Isopropoxy to Ethoxy | -8.2 | Tyr123, Phe254 |
| Analog 2 | Addition of a methyl group to the amine | -7.9 | Asp101, Ser125 |
| Analog 3 | Replacement of isopropoxy with a trifluoromethyl group | -9.5 | Tyr123, Trp300 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational methods used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov
Molecular Descriptor Generation and Selection
The first step in building a QSAR or QSPR model is to calculate a set of molecular descriptors for each compound in the series. These descriptors are numerical representations of the chemical information encoded within a molecule. For a series of compounds derived from 6-Isopropoxybenzo[d] nih.govnih.govdioxol-5-amine, a wide range of descriptors would be generated:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.
3D Descriptors: Molecular shape indices, solvent-accessible surface area, and descriptors related to the 3D arrangement of atoms.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), and molar refractivity.
Following generation, a crucial step is the selection of a smaller subset of the most relevant descriptors to include in the final model. This is done to avoid overfitting and to create a more robust and interpretable model.
Development of Predictive Models for Biological Efficacy
Once the relevant descriptors are selected, a mathematical model is developed to predict the biological efficacy of new, unsynthesized compounds. Various statistical and machine learning methods can be employed for this purpose, including:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Support Vector Machines (SVM)
Random Forest (RF)
The predictive power of the resulting model is evaluated using statistical metrics such as the squared correlation coefficient (R²) for the training set and the squared predictive correlation coefficient (q²) for an external test set. A high q² value indicates that the model has good predictive ability for new compounds.
The table below provides an example of the types of descriptors that might be used in a QSAR model for a series of benzodioxole derivatives.
| Descriptor Type | Example Descriptor | Significance |
| Electronic | Dipole Moment | Influences polar interactions and solubility. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Physicochemical | LogP | Predicts lipophilicity and membrane permeability. |
| 3D (CoMFA/CoMSIA) | Steric and Electrostatic Fields | Provides a 3D map of favorable and unfavorable interaction regions. |
Chemical Reactivity, Transformations, and Structure Activity Relationship Sar Investigations of 6 Isopropoxybenzo D 1 2 Dioxol 5 Amine
Chemical Transformations of the 6-Isopropoxybenzo[d]researchgate.netresearchgate.netdioxol-5-amine Core
The reactivity of the 6-Isopropoxybenzo[d] researchgate.netresearchgate.netdioxol-5-amine core allows for targeted modifications at several positions. The primary amine is a versatile nucleophile, the isopropoxy group can be altered, and the aromatic ring is susceptible to electrophilic attack.
The primary amine at the 5-position is a key site for synthetic transformations. As a potent nucleophile, it readily participates in a variety of common reactions.
Acylation: The amine can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(6-isopropoxybenzo[d] researchgate.netresearchgate.netdioxol-5-yl)acetamide. This transformation is fundamental in medicinal chemistry for modifying a compound's physicochemical properties.
Alkylation: The amine can undergo N-alkylation with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. Depending on the reaction conditions and stoichiometry, mono- and di-alkylated products can be formed. Studies on analogous heterocyclic amines, such as 2-amino-1,3-benzothiazole, demonstrate that N-alkylation is a preferred pathway, proceeding at the endocyclic nitrogen atom in those specific systems. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many therapeutic agents.
Formation of Schiff Bases: The amine can condense with aldehydes and ketones to form imines (Schiff bases), which can serve as intermediates for further synthetic elaborations, such as reductive amination to produce secondary amines.
The isopropoxy group at the 6-position is an ether linkage, which is generally stable but can be cleaved under specific, often harsh, conditions.
Ether Cleavage: The most common transformation for an aryl ether like the isopropoxy group is cleavage to the corresponding phenol (B47542). This is typically achieved using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). researchgate.net Cleavage of the isopropoxy group on 6-Isopropoxybenzo[d] researchgate.netresearchgate.netdioxol-5-amine would yield 5-amino-6-hydroxybenzo[d] researchgate.netresearchgate.netdioxole. This resulting phenol could then be used as a handle for introducing other functional groups via O-alkylation or esterification.
The benzodioxole ring is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of the dioxole, isopropoxy, and amine substituents. masterorganicchemistry.com
Directing Effects: Both the amine (-NH₂) and isopropoxy (-OPr) groups are strong ortho-, para-directing activators. masterorganicchemistry.com The amine group is generally considered the more powerful activating group. Given their positions at C-5 and C-6 respectively, they work in concert to direct incoming electrophiles primarily to the C-4 and C-7 positions. The regiochemical outcome would depend on the specific electrophile and reaction conditions, with steric hindrance from the bulky isopropoxy group potentially influencing the substitution pattern.
Typical EAS Reactions: The activated ring is expected to readily undergo various EAS reactions:
Halogenation: Introduction of bromine, chlorine, or iodine atoms onto the aromatic ring. Analogs such as 6-iodobenzo[d] researchgate.netresearchgate.netdioxol-5-amine and 6-chloro-1,3-benzodioxol-5-amine (B1352704) are known compounds. bldpharm.comsigmaaldrich.com
Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid. The synthesis of 6-nitro-1,3-benzodioxol-5-amine (B1193951) from a related precursor demonstrates that the ring system is amenable to nitration. chemicalbook.com
Sulfonation: Reaction with fuming sulfuric acid to install a sulfonic acid group (-SO₃H).
Palladium-Catalyzed Cross-Coupling Reactions: The benzodioxole core can be functionalized using modern cross-coupling methods. For instance, a bromo-substituted benzodioxole can undergo Suzuki-Miyaura coupling reactions with various boronic acids to introduce new aryl or heterocyclic fragments onto the ring. researchgate.net This method allows for significant diversification of the core structure.
Elucidation of Reaction Mechanisms and Kinetics of 6-Isopropoxybenzo[d]researchgate.netresearchgate.netdioxol-5-amine Transformations
While specific kinetic studies on 6-Isopropoxybenzo[d] researchgate.netresearchgate.netdioxol-5-amine are not widely published, the mechanisms of its key transformations are well-understood from general organic chemistry principles.
Electrophilic Aromatic Substitution (EAS): These reactions proceed through a two-step mechanism. masterorganicchemistry.com
Attack on the Electrophile: The π-system of the electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com
Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com
Nucleophilic Acylation/Alkylation: Reactions at the amine group follow standard nucleophilic substitution or addition-elimination pathways. For acylation, the mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. Alkylation with alkyl halides typically follows an Sₙ2 mechanism.
Control of Regioselectivity and Stereoselectivity in Synthetic Pathways
Controlling the regiochemistry and stereochemistry is critical, particularly when synthesizing analogs for biological evaluation where specific isomers may have vastly different activities.
Regioselectivity: In electrophilic aromatic substitution, the regioselectivity is primarily governed by the powerful activating and directing effects of the existing amine and isopropoxy substituents. As both are ortho-, para-directors, substitution is strongly favored at the C-4 and C-7 positions. The relative ratio of these isomers can be influenced by steric factors (the bulky isopropoxy group at C-6 may hinder attack at the C-7 position) and the specific reaction conditions (solvent, temperature, and nature of the electrophile). In the alkylation of analogous heterocyclic amines, the regioselectivity of attack (e.g., endocyclic vs. exocyclic nitrogen) is a key consideration that can be influenced by the substrate and reagents. nih.gov
Stereoselectivity: Control of stereoselectivity becomes paramount when creating chiral centers in derivatives of the core structure. For example, in the development of related endothelin-A receptor antagonists, a chiral center was introduced at the 2-position of a chromene ring attached to the benzodioxole moiety. It was discovered that the (R)-configuration was essential for high-affinity binding, highlighting the importance of stereocontrolled synthesis in producing the biologically active stereoisomer. researchgate.net
Structure-Activity Relationship (SAR) Studies for 6-Isopropoxybenzo[d]researchgate.netresearchgate.netdioxol-5-amine and its Analogs
Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological activity. For analogs derived from the 6-isopropoxybenzo[d] researchgate.netresearchgate.netdioxole scaffold, SAR studies have been crucial in identifying potent and selective drug candidates.
A key study focused on a series of endothelin-A (ETₐ) receptor antagonists built upon this core structure. researchgate.net The research revealed critical structural requirements for potent and selective ETₐ receptor binding affinity. The study identified that the isopropoxy group at the 6-position of the benzodioxole system was a crucial structural feature for high potency. researchgate.net
The SAR investigation highlighted the following key points:
The benzo researchgate.netresearchgate.netdioxole moiety itself was an important part of the pharmacophore.
The isopropoxy group at the 6-position was found to be optimal for binding affinity.
The (R)-configuration at a newly introduced chiral center in the analogs was essential for potent activity, demonstrating strict stereochemical requirements. researchgate.net
The most potent compound developed in this series, (R)-2-(Benzo researchgate.netresearchgate.netdioxol-5-yl)-6-isopropoxy-4-(4-methoxyphenyl)-2H-chromene-3-carboxylic acid (S-1255), exhibited an IC₅₀ value of 0.19 nM for the ETₐ receptor, demonstrating the success of the SAR-guided optimization. researchgate.net
Interactive Table: SAR Findings for Endothelin-A Receptor Antagonists
| Feature Position | Structural Element | Importance for Activity | Reference |
| Core Scaffold | Benzo researchgate.netresearchgate.netdioxole | Essential for basic structure | researchgate.net |
| Position 6 | Isopropoxy Group | Crucial for potent binding affinity | researchgate.net |
| Analog Stereochem. | (R)-Configuration | Essential for high potency | researchgate.net |
This systematic exploration, combining chemical synthesis with biological evaluation, underscores the importance of the 6-isopropoxybenzo[d] researchgate.netresearchgate.netdioxole scaffold as a valuable starting point for drug discovery. dundee.ac.ukescholarship.org
Influence of the Isopropoxy Group on Biological Activity and Binding Interactions
The isopropoxy group at the 6-position of the benzodioxole ring is a critical determinant of the molecule's physicochemical properties and, consequently, its biological activity. This bulky, lipophilic alkyl ether group can significantly influence how the molecule interacts with biological targets.
The introduction of an alkoxy group, such as isopropoxy, generally increases the lipophilicity of a compound. This can enhance its ability to cross cell membranes and improve its oral bioavailability. In the context of drug design, modifying lipophilicity is a key strategy to optimize pharmacokinetic profiles. For instance, studies on other heterocyclic compounds have shown that adjusting lipophilicity can impact antibacterial activity, although it is not always a direct correlation. mdpi.com
Furthermore, the steric bulk of the isopropoxy group can play a role in binding interactions with target proteins. It can either provide favorable van der Waals interactions within a large hydrophobic pocket or, conversely, cause steric hindrance that prevents optimal binding. In a study of benzodioxole derivatives designed as cyclooxygenase (COX) inhibitors, the size of the moiety attached to the core structure was suggested to be a factor in selectivity. nih.gov The isopropoxy group, being larger than a methoxy (B1213986) or ethoxy group, could therefore be used to fine-tune the selectivity of the compound for a specific enzyme isoform or receptor subtype. For example, the presence of a phenoxy group in certain benzodioxole derivatives has been linked to cytotoxic effects in cancer cell lines, suggesting that such bulky groups can be advantageous for specific therapeutic targets. mdpi.com
Impact of Benzo[d]nih.govnajah.edudioxole Core Modifications on Biological Efficacy
The benzo[d] nih.govnajah.edudioxole (also known as methylenedioxyphenyl) core is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities. najah.edumdpi.com This heterocyclic system is recognized for its role in compounds targeting cancer, epilepsy, tuberculosis, and inflammation. nih.govnajah.edumdpi.com Its structural rigidity and specific electronic properties make it an excellent anchor for orienting functional groups toward their biological targets.
Research into various derivatives has demonstrated that the benzodioxole nucleus is a versatile foundation for developing new therapeutic agents. mdpi.com For example, a series of novel benzodioxole derivatives were synthesized and evaluated as inhibitors of COX enzymes, which are implicated in inflammation. nih.gov The study revealed that compounds built on this core showed promising and selective inhibition of COX-2. nih.gov Similarly, other research has leveraged the benzodioxole core to create compounds with antidiabetic properties by inhibiting the α-amylase enzyme. mdpi.com
Modifications to the benzodioxole ring itself, such as the introduction of halogen atoms, can further modulate biological efficacy. In the development of COX inhibitors, the addition of bromine, chlorine, or iodine to the aromatic portion of the scaffold influenced the inhibitory activity against COX-1 and COX-2. nih.gov This highlights that while the core provides the essential structural framework, subtle electronic and steric changes through substitution can refine the potency and selectivity of the final compound. mdpi.com
The following table presents data on the biological activity of various compounds featuring the benzodioxole core, illustrating its potential as a scaffold for different therapeutic targets.
Table 1: Biological Activity of Selected Benzodioxole Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Compound Class | Target | Activity | IC₅₀ Value (µM) | Source |
|---|---|---|---|---|
| Benzodioxole Acetate (3b) | COX-1 | Inhibition | 1.12 | nih.gov |
| Benzodioxole Acetate (3b) | COX-2 | Inhibition | 1.30 | nih.gov |
| Benzodioxole Acetic Acid (4f) | COX-1 | Inhibition | 0.725 | nih.gov |
| Benzodioxole Acetic Acid (4a) | COX-2 | Inhibition | 3.34 | nih.gov |
| Benzodioxole Derivative (IIc) | α-amylase | Inhibition | 3.12 | mdpi.com |
| Benzodioxole Derivative (IId) | α-amylase | Inhibition | 4.88 | mdpi.com |
| Benzodioxole Carboxamide (2a) | Hep3B Cancer Cells | Cytotoxicity | 19.34 | najah.edu |
Role of Amine Substitutions in Target Specificity and Potency
The primary amine group at the 5-position is a key functional handle for chemical modification, and its substitution plays a pivotal role in defining the compound's pharmacological profile. The lone pair of electrons on the nitrogen atom makes the amine group both basic and nucleophilic, allowing for the synthesis of a diverse array of derivatives. frontiersin.org Altering this group can dramatically shift the compound's target specificity and potency.
One common modification is the conversion of the primary amine to an amide. In a study of benzodioxole derivatives, synthesizing carboxamides by linking a dimethoxy phenyl group to the amine resulted in compounds with potent anticancer activity against liver cancer cells (Hep3B). najah.edu In contrast, other derivatives from the same study that lacked this specific amide linkage showed only weak cytotoxicity. najah.edu This demonstrates that the introduction of an amide bond and the nature of the substituent attached to it are crucial for achieving the desired biological effect.
Alternatively, modifying the amine to be part of a larger alkylamine chain can lead to entirely different activities. A well-known example is 3,4-Methylenedioxyamphetamine (MDA), where the amine is part of a propan-2-amine substituent attached to the benzodioxole ring. wikipedia.org This structural arrangement results in a compound that acts as a serotonin–norepinephrine–dopamine releasing agent with psychoactive properties, a pharmacological profile vastly different from the anticancer activities of the carboxamide derivatives. wikipedia.org
The amine can also be derivatized to form secondary or tertiary amines. For example, Bis(benzo[d] nih.govnajah.edudioxol-5-ylmethyl)amine is a secondary amine derivative, illustrating another potential modification route. bldpharm.com Each type of substitution—be it to an amide, a simple alkylamine, or a more complex structure—leverages the reactivity of the amine to explore different chemical spaces and interact with a new range of biological targets. mdpi.com
The following table summarizes how different substitutions on the amine group of a benzodioxole core lead to varied biological activities.
Table 2: Influence of Amine Substitution on the Biological Activity of Benzodioxole Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Base Scaffold | Amine Substitution | Resulting Compound Class | Primary Biological Activity | Source |
|---|---|---|---|---|
| Benzo[d] nih.govnajah.edudioxol-5-amine | N-acylation with dimethoxyphenylacetic acid | Carboxamide | Anticancer (Cytotoxic) | najah.edu |
| Benzo[d] nih.govnajah.edudioxole | 2-propylamine at position 5 | Amphetamine | Psychoactive (SNDRA) | wikipedia.org |
| Benzo[d] nih.govnajah.edudioxol-5-amine | Unsubstituted | Aniline Derivative | Synthetic Precursor | nih.gov |
Mechanistic Biological Activity Research of 6 Isopropoxybenzo D 1 2 Dioxol 5 Amine Derivatives
Investigations into Auxin Receptor Agonism and Plant Growth Regulation
Derivatives of the benzo[d] pensoft.netnih.govdioxole class have been identified as potent agonists of the auxin receptor, playing a crucial role in promoting plant growth, particularly root development.
Characterization of Auxin-like Physiological Functions in Model Organisms
A series of N-(benzo[d] pensoft.netnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides, designated K-1 to K-22, were synthesized from benzo[d] pensoft.netnih.govdioxol-5-amine and have demonstrated significant auxin-like activities. nih.gov Among these, the compound K-10 was identified as a potent auxin receptor agonist with a remarkable ability to promote root growth in model organisms such as Arabidopsis thaliana and Oryza sativa (rice). nih.gov The physiological effects of K-10 were found to surpass those of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA), in promoting root elongation. nih.gov
Further studies using auxin-related mutants, such as yucQ (a mutant deficient in auxin biosynthesis) and tir1 (a mutant with a defective auxin receptor), confirmed that K-10 exhibits physiological functions characteristic of auxins and is recognized by the TIR1 auxin receptor. nih.gov
Table 1: Root Growth-Promoting Activity of Compound K-10
| Compound | Concentration | Root Length Increase (%) in Arabidopsis thaliana |
|---|---|---|
| K-10 | 1 µM | > 50% |
Molecular Mechanisms of Receptor Interaction (e.g., TIR1 Binding)
The molecular basis for the auxin-like activity of these derivatives lies in their interaction with the Transport Inhibitor Response 1 (TIR1) auxin receptor. Through computer-aided drug discovery approaches, these compounds were designed to fit into the auxin-binding pocket of the TIR1 receptor. nih.gov
Molecular docking analyses have provided insights into the binding mode of these derivatives. The lead compound, K-10, demonstrated a stronger binding affinity with the TIR1 receptor compared to the natural auxin, indole-3-acetic acid (IAA), and the synthetic auxin, NAA. nih.gov This enhanced binding is attributed to specific interactions between the functional groups of the K-10 molecule and the amino acid residues within the TIR1 active site, leading to a stable and effective agonistic conformation.
Analysis of Gene Expression Modulation and Signal Transduction Pathways (e.g., DR5:GUS Reporter Activity)
The agonistic activity of these benzodioxole derivatives on the TIR1 receptor initiates a cascade of downstream signaling events that regulate gene expression. A key indicator of auxin response is the activation of the DR5 promoter, which contains auxin-responsive elements. The activity of this promoter can be visualized using a reporter gene system, such as β-glucuronidase (GUS), to create a DR5:GUS reporter line. nih.gov
Treatment with compound K-10 was shown to significantly enhance the transcriptional activity of the DR5:GUS reporter, indicating a robust activation of the auxin signaling pathway. nih.gov Transcriptome analysis further confirmed that K-10 induces a transcriptional response that is largely overlapping with that of natural auxin. This includes the downregulation of genes known to inhibit root growth, providing a molecular explanation for the observed root-promoting effects. nih.gov
Exploration of Cysteinyl Leukotriene Receptor (CysLT2) Antagonism
In a different therapeutic context, derivatives of the benzo[d] pensoft.netnih.govdioxole structure have been investigated for their potential as antagonists of the cysteinyl leukotriene receptor 2 (CysLT2), a key player in inflammatory processes.
Mechanisms of CysLT2 Receptor Inhibition
A novel series of 4-(benzo[d] pensoft.netnih.govdioxol-5-yloxy)-N,N-2-yn-1-amine derivatives have been synthesized and evaluated for their ability to inhibit the CysLT2 receptor. pensoft.net These compounds were developed based on the structural features of known CysLT antagonists and the anti-inflammatory properties of sesamol (B190485) (benzo[d] pensoft.netnih.govdioxol-5-ol). pensoft.net
In vitro assays were conducted to determine the inhibitory activity of these compounds against the CysLT2 receptor. While many of the synthesized derivatives showed weak inhibitory activity, two compounds, 4d and 4g, exhibited notable potency with IC50 values of 18.7 µM and 15.5 µM, respectively. pensoft.net Molecular docking studies were performed to elucidate the binding interactions of these compounds within the active site of the CysLT2 receptor, providing a rationale for their inhibitory activity. pensoft.net
Table 2: In Vitro CysLT2 Receptor Inhibitory Activity
| Compound | IC50 (µM) |
|---|---|
| 4d | 18.7 |
Investigation of Downstream Anti-inflammatory Pathways
The antagonism of the CysLT2 receptor by these benzodioxole derivatives is expected to modulate downstream signaling pathways that are crucial in the inflammatory response. Cysteinyl leukotrienes, the natural ligands for CysLT2, are potent lipid mediators that contribute to inflammation through various mechanisms, including increasing vascular permeability and recruiting immune cells. pensoft.net
The CysLT2 receptor is known to be coupled to several intracellular signaling cascades. One of the key pathways implicated in CysLT2-mediated inflammation is the nuclear factor-kappa B (NF-κB) pathway. Activation of CysLT2 can lead to the polarization of microglia towards a pro-inflammatory M1 phenotype through this pathway. By antagonizing the CysLT2 receptor, it is hypothesized that these derivatives can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting a shift towards an anti-inflammatory M2 phenotype.
Furthermore, the CysLT2 receptor has been shown to couple to mitogen-activated protein kinase (MAPK) signaling cascades, such as the p38 MAPK pathway. This can lead to the production of pro-inflammatory chemokines like interleukin-8 (IL-8), which is a potent chemoattractant for neutrophils. Inhibition of the CysLT2 receptor by the benzodioxole derivatives could therefore attenuate the production of such chemokines, limiting the infiltration of inflammatory cells to the site of inflammation.
DNA Gyrase and Topoisomerase IV Inhibition Studies
Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control DNA topology and are validated targets for antibacterial agents. nih.govnih.gov Quinolone drugs, a major class of antibiotics, function by inhibiting these enzymes. nih.govnih.gov Research into novel inhibitors has explored various chemical scaffolds, including those containing the benzodioxole moiety.
Derivatives containing the benzodioxole ring have been investigated as inhibitors of bacterial type II topoisomerases. nih.gov The mechanism of action for many inhibitors targeting these enzymes involves blocking the ATPase activity of the GyrB (for gyrase) and ParE (for topoisomerase IV) subunits. researchgate.netnih.gov These inhibitors act competitively with ATP, preventing the enzyme from harnessing the energy required for its DNA supercoiling or decatenation functions. nih.govresearchgate.net
Another mechanism, characteristic of quinolones, is the stabilization of a "cleavage complex," where the enzyme has cut the DNA strands but is prevented from re-ligating them. researchgate.netnih.gov This leads to an accumulation of double-strand breaks, triggering DNA damage responses and ultimately cell death. researchgate.net Studies on some benzothiazole-based gyrase inhibitors, a related heterocyclic system, have confirmed potent inhibition of both DNA gyrase and topoisomerase IV. rsc.org For instance, certain gallate derivatives, which share phenolic characteristics with some benzodioxole metabolites, were found to be ATP-competitive inhibitors of DNA gyrase and also inhibit topoisomerase IV. nih.gov
The table below presents the inhibitory activity of a potent benzothiazole-based inhibitor, compound 14 , against various topoisomerases, illustrating the potential for dual-target inhibition.
| Compound | Enzyme Target | IC₅₀ (µM) |
| Compound 14 | E. coli DNA Gyrase | 0.025 |
| S. aureus DNA Gyrase | 0.015 | |
| E. coli Topoisomerase IV | 0.22 | |
| S. aureus Topoisomerase IV | 0.17 | |
| Data sourced from enzymatic assays. acs.org |
The structural basis for the inhibition of DNA gyrase by various compounds has been extensively studied using X-ray crystallography and molecular docking. researchgate.netnih.gov For inhibitors that target the ATPase activity, the binding site is located on the GyrB subunit. researchgate.net
In a molecular docking study of quinolone derivatives featuring a benzodioxole ring, specific interactions were identified within the enzyme's binding site. nih.gov Key interactions included:
Hydrogen bond acceptor interactions between the oxygen atoms of the benzodioxole ring and specific bases in the DNA, as well as with amino acid residues. nih.gov
π-π stacking interactions between the aromatic systems of the inhibitor and DNA bases. nih.gov
For non-quinolone inhibitors, such as those based on benzothiazole, crystal structures have revealed detailed interactions within the ATP-binding site of GyrB. nih.gov These inhibitors often form crucial hydrogen bonds with conserved residues like Asp73 and a network of water molecules. nih.gov The binding of these compounds can also be influenced by cation-π interactions with residues such as Arg76. nih.gov Understanding these specific molecular interactions is fundamental for the structure-based design of new, more potent antibacterial agents. researchgate.netresearchgate.net
Pancreatic Adenoma Kinase (PASK) Inhibition Potential
Pancreatic Adenoma Kinase (PASK) is a protein kinase that plays a role in metabolic regulation. While kinases are a major focus of drug discovery, particularly in oncology, there is no specific information in the reviewed literature directly linking derivatives of 6-Isopropoxybenzo[d] researchgate.netnih.govdioxol-5-amine or the broader benzodioxole class to the inhibition of PASK. nih.govnih.govgoogle.com
The development of kinase inhibitors is a highly active area of research, with a focus on designing molecules that bind to the ATP-binding pocket (Type I inhibitors) or to allosteric sites (Type IV inhibitors) to control kinase activity. nih.gov Given the structural diversity of compounds that can act as kinase inhibitors, it is conceivable that benzodioxole-based structures could be designed to target PASK. However, dedicated screening and structure-activity relationship (SAR) studies would be required to explore this potential. Research into kinase inhibitors for pancreatic cancer has identified numerous targets, but PASK is not currently among the prominently studied ones in this context. nih.govnih.gov
Elucidation of PASK Modulation Mechanisms
Per-Arnt-Sim (PAS) domain-containing protein kinase (PASK) is a key regulator of cellular energy homeostasis and metabolism. While specific studies detailing the modulation of PASK by 6-Isopropoxybenzo[d] nih.govnih.govdioxol-5-amine derivatives are not extensively documented, the structural similarities of the benzodioxole scaffold to other known kinase inhibitors suggest a potential for interaction. Kinase inhibitors often feature heterocyclic scaffolds that can fit into the ATP-binding pocket of the enzyme. The development of inhibitors for other kinases, such as cdc2-like kinases (CLKs), has identified novel chemical scaffolds like benzobisthiazoles that can achieve potent and specific inhibition. nih.gov This highlights the potential for diverse heterocyclic structures, including benzodioxole derivatives, to be explored as kinase modulators. Further research is necessary to elucidate if and how 6-Isopropoxybenzo[d] nih.govnih.govdioxol-5-amine derivatives might interact with PASK and the specific structural features required for such activity.
Implications for Metabolic Regulation Pathways
Given the role of PASK in metabolic regulation, any modulation of its activity by 6-Isopropoxybenzo[d] nih.govnih.govdioxol-5-amine derivatives would have significant implications for metabolic pathways. PASK is involved in the regulation of glucose metabolism and insulin (B600854) secretion. Therefore, inhibitors of PASK could potentially serve as therapeutic agents for metabolic disorders. The exploration of novel scaffolds for kinase inhibitors is an active area of research, with a focus on achieving selectivity to avoid off-target effects. nih.gov The development of selective inhibitors for kinases involved in metabolic diseases is a key strategy for creating new therapeutics.
Histone Deacetylase (HDAC) Inhibitor Development from Benzo[d]nih.govnih.govdioxol-5-amine Derivatives
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors are a promising class of anticancer agents. nih.govnih.gov While there is no direct evidence of 6-Isopropoxybenzo[d] nih.govnih.govdioxol-5-amine derivatives acting as HDAC inhibitors in the reviewed literature, the benzodioxole scaffold is present in various biologically active compounds. The general structure of an HDAC inhibitor typically consists of a zinc-binding group, a linker, and a cap group. The cap group, which often involves an aromatic or heterocyclic ring system, plays a significant role in determining the inhibitor's potency and isoform selectivity. turkjps.org
Research into new HDAC inhibitors has led to the discovery of novel scaffolds, such as the benzoylhydrazide scaffold, which shows selectivity for class I HDACs. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial in this field to optimize the different components of the inhibitor. nih.gov Although a direct link between the benzo[d] nih.govnih.govdioxol-5-amine scaffold and HDAC inhibition is not yet established, its structural features suggest it could be a candidate for incorporation into novel HDAC inhibitor designs.
Other Reported Biological Activities and Potential Molecular Targets
While specific data on 6-Isopropoxybenzo[d] nih.govnih.govdioxol-5-amine is scarce, various other derivatives of the parent compound, benzo[d] nih.govnih.govdioxol-5-amine, have been synthesized and evaluated for a range of biological activities. These activities include potential anticancer, antioxidant, and enzyme inhibitory effects.
For instance, a series of benzodioxole derivatives were synthesized and evaluated for their cytotoxic activity against several cancer cell lines. najah.eduresearchgate.net Some of these compounds exhibited notable activity, suggesting that the benzodioxole scaffold can be a valuable pharmacophore in the design of new anticancer agents. The mechanism of action for some of these derivatives was found to be related to the induction of cell cycle arrest. researchgate.net
Furthermore, certain benzodioxole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. nih.gov The results from these studies provide valuable insights into the structure-activity relationships of benzodioxole derivatives and can guide the future design of more potent and selective inhibitors.
The following table summarizes the reported biological activities of some benzo[d] nih.govnih.govdioxole derivatives:
| Compound Derivative | Biological Activity | Molecular Target/Assay | Reference |
| Carboxamide-containing benzodioxole derivatives | Anticancer activity | HeLa, Caco-2, and Hep3B cancer cell lines | najah.edu |
| Benzodiazepine-substituted benzodioxole derivatives | Moderate antioxidant activity | DPPH radical scavenging assay | researchgate.net |
| Methyl 2-(6-(2-iodobenzoyl)benzo[d] nih.govnih.govdioxol-5-yl)acetate | COX-1 and COX-2 inhibition | In vitro COX inhibition assay | nih.gov |
| 2-(6-(2,4-dichlorobenzoyl)benzo[d] nih.govnih.govdioxol-5-yl)acetic acid | Selective COX-1 inhibition | In vitro COX inhibition assay | nih.gov |
Future Directions and Emerging Research Opportunities for 6 Isopropoxybenzo D 1 2 Dioxol 5 Amine
Development of Novel and Efficient Synthetic Routes for Targeted Analogs
The creation of diverse libraries of analogs based on the 6-isopropoxybenzo[d] researchgate.netnih.govdioxol-5-amine scaffold is a cornerstone of future research. While specific synthetic routes for this exact compound are not extensively detailed in publicly available literature, established methods for related benzodioxole derivatives provide a clear roadmap. For instance, the Suzuki-Miyaura coupling reaction has been successfully employed to synthesize new 1,3-benzodioxole (B145889) derivatives, starting from bromo-substituted precursors. researchgate.net This methodology could be adapted to introduce a wide range of aryl and heteroaryl groups to the core structure.
Furthermore, multi-step synthetic sequences, such as those involving Appel conditions for bromination followed by nucleophilic substitution and "click chemistry," have proven effective in generating complex triazole-containing benzodioxole analogs. researchgate.net A key area of development will be the optimization of these routes to improve yields and accommodate a broader scope of functional groups, particularly at the amine and other positions on the aromatic ring. The synthesis of [5,5'-bibenzo[d] researchgate.netnih.govdioxol]-6-amine analogs highlights another sophisticated approach to creating dimeric structures with potential biological activity. nih.gov
Future synthetic endeavors will likely focus on:
Late-stage functionalization: Developing methods to modify the core structure in the final steps of a synthetic sequence to rapidly generate diverse analogs.
Asymmetric synthesis: For analogs with chiral centers, developing stereoselective synthetic routes to isolate and test individual enantiomers.
Flow chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis of key intermediates and final products.
A summary of potential synthetic reactions for analog development is presented below:
| Reaction Type | Starting Material Example | Reagents/Conditions | Potential Analog Feature | Reference |
| Suzuki-Miyaura Coupling | (6-bromobenzo[d] researchgate.netnih.govdioxol-5-yl)methanol derivative | Aryl/heteroaryl boronic acids, PdCl2(PPh3)2, K2CO3 | Introduction of diverse aromatic substituents | researchgate.net |
| Huisgen 1,3-Dipolar Cycloaddition | Azide-functionalized benzodioxole | Alkynes, CuI | Formation of triazole-linked analogs | researchgate.net |
| Aldol Condensation | 4-(benzo[d] researchgate.netnih.govdioxol-5-yl)butan-2-one | LDA, ketones | Creation of α,β-unsaturated ketone derivatives | mdpi.com |
| Amide Coupling | Benzo[d] researchgate.netnih.govdioxole-5-carboxylic acids | Aniline derivatives, EDCI, DMAP | Generation of carboxamide analogs | nih.gov |
Application of Advanced Structural Characterization Techniques for Complex Derivatives
As more complex analogs of the 6-isopropoxybenzo[d] researchgate.netnih.govdioxol-5-amine scaffold are synthesized, the use of advanced structural characterization techniques will be paramount. Standard methods such as 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy will continue to be fundamental. researchgate.netnih.gov For instance, in the characterization of N-(3-(trifluoromethyl)phenyl)benzo[d] researchgate.netnih.govdioxole-5-carboxamide, specific chemical shifts in 1H and 13C NMR spectra, along with IR peaks, were crucial for confirming its structure. nih.gov
High-Resolution Mass Spectrometry (HRMS) is another indispensable tool for confirming the elemental composition of novel compounds. mdpi.comnih.gov For more intricate structures, especially those with multiple stereocenters or complex substitution patterns, advanced two-dimensional (2D) NMR techniques will be necessary. These include:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons, which is vital for piecing together the molecular framework.
In cases where crystalline derivatives can be obtained, X-ray crystallography provides the definitive three-dimensional structure, offering unequivocal proof of stereochemistry and conformation. nih.gov The Cambridge Crystallographic Data Centre serves as a repository for such data. nih.gov
| Technique | Information Obtained | Example Application | Reference |
| 1D NMR (1H, 13C) | Basic structural framework and functional group presence | Identification of aromatic and aliphatic protons and carbons in benzodioxole carboxamides. | nih.gov |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships | Elucidation of the structure of (E)-1-(benzo[d] researchgate.netnih.govdioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. | mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular formula | Confirmation of the elemental composition of newly synthesized benzodioxole derivatives. | mdpi.comnih.gov |
| X-ray Crystallography | Definitive 3D structure and stereochemistry | Determination of the solid-state structure of novel benzodioxole compounds. | nih.gov |
| Infrared (IR) Spectroscopy | Presence of specific functional groups | Detection of the amide carbonyl (C=O) stretch in benzodioxole carboxamides. | nih.gov |
Integrated Computational and Experimental Approaches for Rational Design and Lead Optimization
The integration of computational chemistry with experimental synthesis and biological testing offers a powerful paradigm for accelerating drug discovery. For the 6-isopropoxybenzo[d] researchgate.netnih.govdioxol-5-amine scaffold, this approach can guide the rational design of more potent and selective analogs.
Molecular docking studies have been instrumental in understanding how derivatives of the related [5,5'-bibenzo[d] researchgate.netnih.govdioxol]-6-amine scaffold bind to their biological target, proprotein convertase subtilisin/kexin type 9 (PCSK9). researchgate.netnih.gov These computational models predict the binding poses of ligands within the active site of a protein, highlighting key interactions such as hydrophobic contacts and hydrogen bonds that are crucial for affinity. researchgate.netnih.gov This information allows for the prospective design of new analogs with modifications aimed at enhancing these interactions.
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. While not yet reported for the 6-isopropoxy derivative specifically, this would be a logical next step once a sufficient number of analogs with corresponding activity data are generated.
The iterative cycle of computational design, chemical synthesis, and experimental validation is a key future direction. For example, after molecular docking predicts that a certain modification will improve binding, the compound is synthesized and tested in vitro. The experimental results then feed back into the computational model, refining it for the next round of design. This integrated approach has been successfully used to optimize the shape complementarity of ligands for their targets. researchgate.net
Exploration of New Biological Targets and Therapeutic Applications for the Scaffold
The benzodioxole nucleus is a privileged scaffold, found in numerous natural products and synthetic compounds with a wide array of biological activities. researchgate.netnih.gov This suggests that the 6-isopropoxybenzo[d] researchgate.netnih.govdioxol-5-amine framework could have therapeutic potential across various disease areas.
One of the most promising areas of investigation for related scaffolds is in the treatment of hyperlipidemia. A series of [5,5'-bibenzo[d] researchgate.netnih.govdioxol]-6-amine analogs have been identified as potent inhibitors of the protein-protein interaction between PCSK9 and the low-density lipoprotein receptor (LDLR). researchgate.netnih.gov By disrupting this interaction, these compounds can increase the levels of LDLR on the surface of liver cells, leading to enhanced clearance of LDL cholesterol from the bloodstream. researchgate.netnih.gov This represents a significant therapeutic opportunity for cardiovascular disease.
Beyond PCSK9, the benzodioxole core has been explored for other targets. For example, certain derivatives have been investigated as α-amylase inhibitors for potential applications in diabetes. nih.gov The natural product stiripentol, which contains a benzodioxole moiety, is an anticonvulsant, and analogs are being explored for their potential to inhibit lactate (B86563) dehydrogenase (LDH). researchgate.netmdpi.com The fundamental 1,3-benzodioxol structure has also been a building block for creating compounds with antimicrobial, analgesic, and anti-schistosomiasis properties. nih.gov
Future research should therefore involve broad biological screening of new 6-isopropoxybenzo[d] researchgate.netnih.govdioxol-5-amine analogs against a diverse panel of biological targets, including enzymes, receptors, and ion channels, to uncover novel therapeutic applications.
| Biological Target | Therapeutic Area | Example Analogs | Reference |
| PCSK9 | Hyperlipidemia, Cardiovascular Disease | [5,5'-bibenzo[d] researchgate.netnih.govdioxol]-6-amine derivatives | researchgate.netnih.gov |
| α-Amylase | Diabetes | Benzodioxole carboxamide derivatives | nih.gov |
| Lactate Dehydrogenase (LDH) | Primary Hyperoxalurias | Analogs related to stiripentol | mdpi.com |
Investigation of Bioavailability and Metabolic Stability in Preclinical Models
For any promising lead compound to become a viable drug candidate, it must possess favorable pharmacokinetic properties, including good bioavailability and metabolic stability. A critical future direction for the 6-isopropoxybenzo[d] researchgate.netnih.govdioxol-5-amine scaffold will be the comprehensive evaluation of these properties in preclinical models.
Initial in vitro studies with related benzodioxole derivatives have already begun to address this. For instance, the functional activity of PCSK9 inhibitors has been confirmed in hepatocyte-based assays using HepG2 cells, where active compounds were shown to restore LDLR levels and increase LDL uptake. researchgate.netnih.gov These cellular models provide an early indication of a compound's ability to exert its biological effect in a relevant physiological context.
Future preclinical investigations should include a standard battery of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays:
Metabolic stability studies: Using liver microsomes or hepatocytes to determine the rate at which the compounds are metabolized. The isopropoxy group, for example, may be susceptible to O-dealkylation by cytochrome P450 enzymes.
Plasma protein binding assays: To determine the extent to which the compounds bind to plasma proteins, which can affect their distribution and availability to act on their target.
Permeability assays: Using models like Caco-2 cell monolayers to predict intestinal absorption and oral bioavailability.
Following promising in vitro results, select analogs would advance to in vivo pharmacokinetic studies in animal models (e.g., rodents) to determine key parameters such as half-life, clearance, and oral bioavailability. This preclinical data is essential for validating the therapeutic potential of the 6-isopropoxybenzo[d] researchgate.netnih.govdioxol-5-amine scaffold and guiding the selection of candidates for further development.
Q & A
Q. What are the optimal synthetic routes for 6-isopropoxybenzo[d][1,3]dioxol-5-amine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. For example, substituting a halogen atom at the 5-position of the benzodioxole scaffold with an isopropoxy group requires anhydrous conditions and catalysts like CuI or Pd-based complexes for cross-coupling . Yield optimization may involve temperature control (e.g., reflux in THF at 65–70°C) and stoichiometric adjustments of reagents such as isopropyl alcohol derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the amine product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm the isopropoxy group’s presence (e.g., δ ~1.2–1.4 ppm for methyl protons) and aromatic proton coupling patterns in the benzodioxole core. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological assays). FT-IR can confirm amine N-H stretches (~3300–3500 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
Q. What in vitro assays are suitable for screening the biological activity of this compound?
- Methodological Answer : Prioritize fluorescence-based assays if the benzodioxole moiety is hypothesized to act as a fluorophore (e.g., cellular uptake studies using confocal microscopy) . For antimicrobial or anticancer activity, use MIC (Minimum Inhibitory Concentration) assays against bacterial strains or MTT assays on cancer cell lines. Dose-response curves (0.1–100 µM range) and controls (e.g., DMSO vehicle) are critical .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets like enzymes or receptors?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., kinases, GPCRs) from the PDB database. Validate predictions with molecular dynamics simulations (GROMACS, AMBER) to assess binding stability. Scaffold similarity to benzoxazole-based inhibitors (e.g., uPAR-targeting compounds) may guide target selection .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to identify dynamic processes. For ambiguous mass spectra, perform tandem MS/MS or compare with synthetic standards. Cross-validate using X-ray crystallography if crystalline derivatives are obtainable .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer : Synthesize analogs with modifications to the isopropoxy group (e.g., ethoxy, cyclopropyloxy) or benzodioxole core (e.g., halogenation at the 4-position). Test these in parallel with the parent compound using in vitro assays and ADME-Tox profiling (e.g., hepatic microsome stability, CYP inhibition). QSAR models can prioritize candidates with improved logP and polar surface area .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Key challenges include controlling exothermic reactions during isopropoxy group introduction and minimizing side products (e.g., di- or tri-substituted byproducts). Use flow chemistry for safer heat management and patent-free catalysts (e.g., NiCl₂ instead of Pd) to reduce costs. Optimize workup steps (e.g., liquid-liquid extraction) for large batches .
Experimental Design and Data Analysis
Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodological Answer : Conduct pH-dependent stability studies (pH 2–8, 37°C) in simulated gastric/intestinal fluids. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. For oxidative stability, expose the compound to H₂O₂ or liver microsomes. Data analysis should calculate half-life (t½) and identify degradation products via LC-MS .
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves and calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey, Bonferroni) for multi-group comparisons. Report confidence intervals (95%) and use Grubbs’ test to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
